Differential Inhibition of Human 5-Lipoxygenase (5-LOX): A Comparative Binding Profile vs. In-Class Inhibitors
The target compound demonstrates a distinct inhibitory profile against human recombinant 5-lipoxygenase (5-LOX) compared to potent reference inhibitors. Specifically, 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one exhibited an IC50 of >10,000 nM, positioning it as a weak to moderate inhibitor in this enzymatic system. In stark contrast, structurally related optimized derivatives in the same 3,4-dihydronaphthalen-1(2H)-one series have achieved IC50 values in the low nanomolar range against related targets such as soluble epoxide hydrolase (sEH) (IC50 = 5 nM) [1].
| Evidence Dimension | Inhibition of Human Recombinant 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Optimized 3,4-dihydronaphthalen-1(2H)-one derivative (e.g., CHEMBL2392701) against soluble epoxide hydrolase (sEH): IC50 = 5 nM |
| Quantified Difference | Target compound exhibits >2000-fold lower potency against 5-LOX compared to a highly optimized analog against a related enzyme (sEH). |
| Conditions | Human recombinant 5-LOX expressed in E. coli; assay assessed reduction in all-trans isomers of LTB4 and 5-HETE formation [2]. |
Why This Matters
This quantitative profile confirms the compound's limited utility as a direct 5-LOX inhibitor but validates its use as a negative control or as a scaffold for further optimization to enhance potency.
- [1] BindingDB. Entry BDBM50435750 (CHEMBL2392701). Inhibition of human soluble epoxide hydrolase. 2025. View Source
- [2] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Inhibition of human recombinant 5-LOX and sEH. 2025. View Source
